molecular formula C19H21N3O3 B2896162 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea CAS No. 898414-75-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea

Cat. No.: B2896162
CAS No.: 898414-75-0
M. Wt: 339.395
InChI Key: UIIODOHWJAINCT-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-15-11-9-14(10-12-15)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)25-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIODOHWJAINCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea, identified by its CAS number 898414-74-9, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of 323.4 g/mol. The structure features a pyrrolidine ring connected to two methoxyphenyl groups through a urea linkage.

PropertyValue
Molecular FormulaC19H21N3O2C_{19}H_{21}N_{3}O_{2}
Molecular Weight323.4 g/mol
CAS Number898414-74-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of Methoxyphenyl Groups : This can be done via nucleophilic aromatic substitution.
  • Formation of the Urea Linkage : Typically accomplished by reacting an amine with an isocyanate.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives of urea compounds, including those similar to this compound. Notably, compounds containing the pyrrolidine moiety have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Pyrazole-based derivative A0.25Staphylococcus aureus
Urea derivative B1Mycobacterium tuberculosis

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Modulation of Enzymatic Activity : The urea linkage may interact with specific enzymes or receptors, altering their activity.

Study on Antitumor Activity

A recent study evaluated a series of pyrazole-containing urea derivatives for antitumor activity. The results indicated that modifications at the C3 position significantly influenced cytotoxicity against cancer cell lines.

  • Compound E : Exhibited significant cell apoptosis in A549 cell lines with an IC50 value of 49.85 μM.

Table 2: Antitumor Activity Results

CompoundCell LineIC50 (μM)
Compound EA54949.85
Compound FH4600.75 - 4.21

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